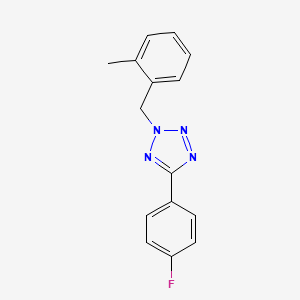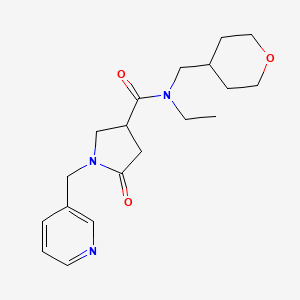![molecular formula C18H22F2N2O4 B5633953 8-[3-(difluoromethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5633953.png)
8-[3-(difluoromethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of spirocyclic compounds, including diazaspiro[4.5]decane derivatives, often involves complex processes designed to introduce or modify specific functional groups while maintaining the spirocyclic core. For example, Kossakowski et al. (1998) synthesized derivatives of 7,8-benzo-1,3-diazaspiro[4.5]decane bearing a 4-aryl-1-piperazinylbutyl group, indicating the versatility of synthetic routes for such compounds (Kossakowski, Zawadowski, Turło, & Kleps, 1998). Martin‐Lopez and Bermejo (1998) described the synthesis of azaspiro[4.5]decane systems by oxidative cyclization, highlighting the importance of cyclization reactions in forming the spirocyclic framework (Martin‐Lopez & Bermejo, 1998).
Molecular Structure Analysis
The structural analysis of spirocyclic compounds like 8-[3-(difluoromethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid often involves X-ray crystallography and computational methods to understand the three-dimensional conformation and electronic structure. Silaichev et al. (2012) provided insights into the crystalline and molecular structures of related diazaspiro[4.4]nona derivatives, underscoring the importance of such analyses in understanding compound properties (Silaichev, Filimonov, Slepukhin, & Maslivets, 2012).
Chemical Reactions and Properties
Spirocyclic compounds exhibit a range of chemical reactivities due to their unique structural features. Kovtonyuk et al. (2005) explored the reactions of polyfluorinated cyclohexa-2,5-dienones, which could be related to the synthesis of difluoromethylated spirocyclic compounds, demonstrating the diverse reactivity of these systems (Kovtonyuk, Kobrina, Kataeva, & Haufe, 2005).
Physical Properties Analysis
The physical properties of spirocyclic compounds, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in various environments. Graus et al. (2010) discussed the supramolecular arrangements of cyclohexane-5-spirohydantoin derivatives, highlighting how substituents affect physical properties and supramolecular interactions (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Chemical Properties Analysis
The chemical properties of spirocyclic compounds are influenced by their functional groups and the spirocyclic core. Li et al. (2020) demonstrated a method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes, showcasing the impact of difluoroalkylation on the chemical properties of these compounds (Li, Zhao, Zhou, Wang, Hou, Song, Liu, & Han, 2020).
Eigenschaften
IUPAC Name |
8-[[3-(difluoromethoxy)phenyl]methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N2O4/c1-21-15(23)10-14(16(24)25)18(21)5-7-22(8-6-18)11-12-3-2-4-13(9-12)26-17(19)20/h2-4,9,14,17H,5-8,10-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWAWNRDLZYHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)CC3=CC(=CC=C3)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR*,9bR*)-2-[(dimethylamino)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5633880.png)
![4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine](/img/structure/B5633892.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5633899.png)
![3-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5633903.png)
![2-[2-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]-2-oxo-N-phenylacetamide](/img/structure/B5633919.png)
![1-cyclopentyl-N-{2-[4-(dimethylamino)phenyl]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5633923.png)
![N'-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-N-benzyl-N-methylsulfamide](/img/structure/B5633931.png)

![2-[1-benzyl-5-(dimethylamino)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5633960.png)
![ethyl [1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperidin-2-yl]acetate](/img/structure/B5633962.png)
![N-[3-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5633966.png)
![2,2-dimethylpropyl 3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5633967.png)
![1-methyl-4-[(5-nitro-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5633979.png)